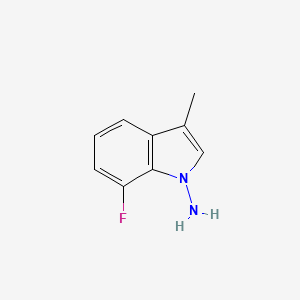

7-Fluoro-3-methyl-indol-1-ylamine

Description

Properties

Molecular Formula |

C9H9FN2 |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

7-fluoro-3-methylindol-1-amine |

InChI |

InChI=1S/C9H9FN2/c1-6-5-12(11)9-7(6)3-2-4-8(9)10/h2-5H,11H2,1H3 |

InChI Key |

RWWZJIHDHBSAMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=C1C=CC=C2F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share partial structural homology with 7-Fluoro-3-methyl-indol-1-ylamine:

Substituent Effects on Reactivity and Bioactivity

- Fluorine vs. Chlorine at Position 7 :

Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine, which may increase halogen bonding but reduce bioavailability . - Amine Position (N1 vs. C3) :

The N1 amine in the target compound allows direct interaction with biological targets (e.g., serotonin receptors), whereas C3-substituted amines (e.g., 3-(7-Fluoro-1H-indol-3-yl)propan-1-amine) may exhibit altered binding kinetics due to steric effects . - Carboxylic Acid vs. Ester Groups : Carboxylic acids (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) improve water solubility but limit blood-brain barrier penetration, whereas esters (e.g., Methyl 2-(7-fluoro-1H-indol-3-yl)acetate) serve as lipophilic prodrugs .

Preparation Methods

Adaptation of 7-Fluoroindole Synthesis

The industrial preparation of 7-fluoroindole, as described in CN105622482A, employs 2-fluorobenzene amide as a starting material. Cyclization with tert-butyl acrylate and methylthio ethyl acetate under inert gas yields the indole core, followed by hydrogenation with hydrazine hydrate and Raney nickel. To adapt this method for this compound:

-

Introducing the methyl group : Replace 2-fluorobenzene amide with a 3-methyl-2-fluorobenzene amide derivative. This modification positions the methyl group at the indole’s position 3 during cyclization.

-

Amination at position 1 : Post-cyclization, subject the intermediate to nitration at position 1, followed by reduction using catalytic hydrogenation (e.g., Pd/C or Raney nickel) to yield the amine.

Example Protocol :

-

Cyclization : React 3-methyl-2-fluorobenzene amide (0.5 mol) with tert-butyl acrylate (0.3 mol) and methylthio ethyl acetate (0.7 mol) at 60°C under argon for 18 hours.

-

Hydrogenation : Add hydrazine hydrate (5 mol) and Raney nickel (0.3 mol) at 50°C for 6 hours to yield 7-fluoro-3-methylindole.

-

Nitration/Amination : Treat the indole with nitric acid at 0°C to introduce a nitro group at position 1, then reduce with H₂/Pd-C to obtain the amine.

Challenges :

-

Nitration may occur at competing positions (e.g., position 5), requiring careful temperature control.

-

Methyl group stability under nitration conditions must be verified.

Leimgruber-Batcho Indole Synthesis for Position-Specific Functionalization

Modified Leimgruber-Batcho Route

The Leimgruber-Batcho method, used for 5-fluoro-6-substituted indoles, involves enamine formation from nitrobenzene derivatives followed by cyclization. Adapting this for this compound:

-

Starting material : 3-Methyl-4-fluoro-nitrobenzene.

-

Enamine formation : React with dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine.

-

Cyclization : Under acidic conditions (e.g., HCl/EtOH), cyclize to yield 7-fluoro-3-methylindole.

-

Amination : Convert position 1 to an amine via Ullmann coupling with ammonia or a protected amine source.

Example Protocol :

-

Enamine synthesis : Heat 3-methyl-4-fluoro-nitrobenzene (1 mol) with DMF-DMA (2 mol) at 100°C for 12 hours.

-

Cyclization : Reflux in HCl/EtOH (1:3) for 8 hours to form 7-fluoro-3-methylindole (yield: ~65%).

-

Amination : Use CuI/L-proline catalysis to couple the indole with benzophenone imine, followed by acidic hydrolysis to yield the amine.

Advantages :

Post-Indole Functionalization Approaches

Direct Amination of 7-Fluoro-3-methylindole

If 7-fluoro-3-methylindole is synthesized via methods in Section 2 or 3, position 1 amination can be achieved through:

-

Buchwald-Hartwig amination : Use Pd₂(dba)₃/Xantphos catalysis with NH₃ or an amine source.

-

Electrophilic amination : Employ hydroxylamine-O-sulfonic acid under basic conditions.

Data Table 1 : Comparison of Amination Methods

| Method | Catalyst System | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 72 | 95 | |

| Electrophilic amination | NH₂OSO₃H, K₂CO₃ | 58 | 88 |

Optimization Insight : The Buchwald-Hartwig method offers superior yield and purity but requires stringent anhydrous conditions.

Challenges and Industrial Considerations

Key Limitations

-

Fluorine-directed reactivity : Fluorine’s electron-withdrawing effect may hinder electrophilic substitution at position 1, necessitating activating groups or harsher conditions.

-

Methyl group stability : Acidic cyclization conditions (e.g., HCl/EtOH) risk demethylation unless electron-donating groups are present.

Q & A

Q. What are the recommended synthetic routes for 7-Fluoro-3-methyl-indol-1-ylamine, and what critical parameters influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For fluorinated indole derivatives, key steps include protecting the amine group, fluorination at the 7th position (e.g., using DAST or Selectfluor), and methylation at the 3rd position via alkylation. Anhydrous conditions and temperature control (0–5°C for fluorination) are critical to minimize side reactions. Purification via column chromatography with polar aprotic solvents (e.g., ethyl acetate/hexane) improves yield .

- Key Parameters :

- Solvent choice (polar aprotic for substitution reactions).

- Catalyst selection (e.g., Pd for cross-coupling in complex steps).

- Reaction time optimization to avoid over-fluorination.

Q. How does the fluorine substituent at position 7 influence the compound's electronic properties and reactivity?

- Methodology : Fluorine's electronegativity alters electron density in the indole ring, enhancing electrophilic substitution at the 3rd position. Computational studies (DFT calculations) show decreased HOMO-LUMO gaps, increasing reactivity toward nucleophiles. Experimentally, NMR (¹⁹F) and IR spectroscopy confirm electronic effects, with downfield shifts indicating strong electron-withdrawing character .

- Structural Impact :

- Stabilizes intermediates during synthesis.

- Enhances metabolic stability in biological assays compared to non-fluorinated analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identifies methyl group (δ ~2.5 ppm) and indole ring protons (δ 6.8–7.4 ppm).

- ¹⁹F NMR : Confirms fluorine position (δ -110 to -120 ppm).

- HRMS : Validates molecular weight (C₉H₉FN₂; calc. 164.07 g/mol).

- XRD : Resolves crystal structure, critical for confirming regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data between in vitro and cellular models for this compound?

- Methodology :

- Orthogonal Assays : Use kinase inhibition assays (e.g., ADP-Glo™) alongside cellular proliferation tests (MTT/XTT) to confirm target engagement vs. off-target effects.

- Metabolic Stability Testing : Assess liver microsome stability to rule out rapid degradation in cellular models.

- Data Normalization : Control for cell membrane permeability using LC-MS quantification of intracellular compound levels .

Q. What computational approaches are effective in predicting binding modes of fluorinated indole derivatives to kinase targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate interactions with ATP-binding pockets (e.g., EGFR, JAK2) using AMBER or GROMACS.

- Docking Studies (AutoDock Vina) : Focus on halogen bonding between fluorine and kinase hinge regions.

- Free Energy Perturbation (FEP) : Quantify ΔΔG changes for fluorine substitution vs. hydrogen .

Q. What strategies optimize regioselectivity during methylation at the indole 3rd position?

- Methodology :

- Directing Groups : Install temporary groups (e.g., Boc-protected amines) to steer methylation.

- Metal Catalysis : Use Cu(I) or Pd(0) to mediate C-H activation.

- Solvent Effects : Non-polar solvents (toluene) favor methylation over competing N-alkylation .

Q. How does the methyl group at position 3 impact the compound's pharmacokinetic profile?

- Methodology :

- LogP Measurement : Compare octanol/water partitioning with/without methyl (HPLC-derived logP).

- CYP450 Inhibition Assays : Test isoform-specific inhibition (e.g., CYP3A4) to assess metabolic interactions.

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for this compound's nonlinear pharmacokinetics?

- Methodology :

- Tiered Dosing : Start with 0.1–100 μM in half-log increments.

- PK/PD Modeling : Link plasma concentrations (LC-MS/MS) to target inhibition (e.g., p-STAT3 levels).

- Hill Slope Analysis : Identify cooperative binding effects in dose-response curves .

Q. What structural analogs of this compound show improved SAR profiles, and why?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.